Product packaging for 2-Imidazolidone(Cat. No.:CAS No. 120-93-4)

2-Imidazolidone

Cat. No.: B142035
CAS No.: 120-93-4
M. Wt: 86.09 g/mol
InChI Key: YAMHXTCMCPHKLN-UHFFFAOYSA-N
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Description

Significance as a Versatile Heterocyclic Scaffold in Contemporary Organic Chemistry

2-Imidazolidinone, a five-membered heterocyclic compound, holds a position of considerable significance in modern organic chemistry. wikipedia.org Structurally, it is a cyclic derivative of urea (B33335), featuring a saturated C3N2 nucleus with a carbonyl group at the second position. wikipedia.org This arrangement imparts a unique combination of stability and reactivity, making it a highly versatile scaffold for the synthesis of a wide array of complex molecules. Its ability to act as a nucleophile, owing to the lone pair of electrons on the nitrogen atoms, allows it to participate in a variety of chemical reactions and syntheses.

The imidazolidinone core is a key structural motif in numerous pharmaceuticals, natural products, and other biologically active compounds. mdpi.comnih.gov Its presence is crucial in several FDA-approved drugs, including the antibiotics Azlocillin and Mezlocillin (B1676548), and other therapeutic agents like Imidapril and Emicerfont. wikipedia.orgnih.gov Beyond pharmaceuticals, 2-imidazolidinone and its derivatives are instrumental as chiral auxiliaries in asymmetric synthesis, guiding the formation of specific stereoisomers—a critical aspect of modern drug development. mdpi.comchim.it

Furthermore, the applications of this scaffold extend into materials science and industrial processes. It is utilized as a reactant for the synthesis of chiral microporous materials and serves as a fundamental component in the production of polymers. sigmaaldrich.com Its role as a formaldehyde (B43269) scavenger has also been noted, where it effectively removes residual formaldehyde from various materials. The continuous development of new catalytic strategies to synthesize and modify the 2-imidazolidinone ring underscores its enduring importance as a privileged structure in contemporary chemical research. mdpi.com

Historical Trajectories and Evolution of Research Perspectives

The scientific journey of 2-imidazolidinone is intrinsically linked to the broader history of urea and its derivatives, which began with Friedrich Wöhler's landmark synthesis of urea from inorganic precursors in 1828. nih.gov This event is widely considered the dawn of modern organic chemistry, dismantling the theory of vitalism. nih.gov The subsequent elucidation of the urea cycle in mammals by Hans Krebs and Kurt Henseleit in 1932 further deepened the understanding of urea's biological significance. mpg.dewikipedia.org

Research into cyclic ureas, including 2-imidazolidinone, gained momentum in the mid-20th century. A seminal moment in its application within asymmetric synthesis was the work of Close in 1950, which laid the groundwork for the development of 2-imidazolidinone-based chiral auxiliaries. chim.it Early synthetic methods for 2-imidazolidinone often involved the use of hazardous reagents such as phosgene (B1210022). acs.org

Over the decades, research perspectives have shifted significantly. Initially valued for its basic structure, the focus has evolved towards harnessing its potential in more sophisticated applications. The development of novel catalytic methods has been a major driver of this evolution, enabling more efficient and sustainable synthetic routes to 2-imidazolidinone and its derivatives. mdpi.comorganic-chemistry.org This has opened up new avenues for its use in creating complex molecular architectures.

In recent years, the research landscape has expanded to include its use in the development of advanced materials, such as bent-core liquid crystals and specialized polymers. acs.orgrsc.org The journey of 2-imidazolidinone from a simple cyclic urea to a versatile tool in advanced chemical research reflects the broader progress in organic chemistry, from fundamental synthesis to the intricate design of functional molecules and materials.

Chemical and Physical Properties of 2-Imidazolidinone

PropertyValue
Molecular Formula C₃H₆N₂O sigmaaldrich.com
Molecular Weight 86.09 g/mol sigmaaldrich.com
Appearance White to off-white crystalline powder chemicalbook.com
Melting Point 129-132 °C sigmaaldrich.com
Boiling Point 265 °C (decomposes) chemicalbook.com
Density 1.153 g/cm³ (estimate) chemicalbook.com
Solubility in Water Soluble chemicalbook.com
CAS Number 120-93-4 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O B142035 2-Imidazolidone CAS No. 120-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazolidin-2-one
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InChI

InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)
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InChI Key

YAMHXTCMCPHKLN-UHFFFAOYSA-N
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Canonical SMILES

C1CNC(=O)N1
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Molecular Formula

C3H6N2O
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DSSTOX Substance ID

DTXSID0020602
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Molecular Weight

86.09 g/mol
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Physical Description

Liquid; Liquid, Other Solid, White odorless solid; [Hawley] Light yellow crystals; [Aldrich MSDS]
Record name 2-Imidazolidinone
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Solubility

VERY SOL IN WATER & IN HOT ALC; DIFFICULTLY SOL IN ETHER, SLIGHTLY SOL IN CHLOROFORM
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Color/Form

NEEDLES FROM CHLOROFORM, WHITE LUMPY POWDER

CAS No.

120-93-4
Record name 2-Imidazolidinone
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Record name IMIDAZOLIDINONE
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Melting Point

131 °C
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Advanced Synthetic Methodologies for 2 Imidazolidinone and Its Derivatives

Catalytic Approaches to 2-Imidazolidinone Core Structures

Catalysis offers a powerful tool for the synthesis of 2-imidazolidinones, enabling reactions with high efficiency, selectivity, and atom economy. mdpi.comresearchgate.net Various catalytic strategies have been developed, including metal-catalyzed and organocatalyzed methods. mdpi.comacs.org

Metal-Catalyzed Diamination of Unsaturated Carbon-Carbon Bonds

The metal-catalyzed diamination of unsaturated carbon-carbon bonds represents an elegant and direct approach to the 2-imidazolidinone ring system. mdpi.com This method involves the addition of two nitrogen atoms across a double or triple bond.

Intramolecular diamination of alkenes using urea (B33335) as the nitrogen source is a well-established strategy. mdpi.com For instance, palladium(II) catalysts have been successfully employed in the intramolecular diamination of unfunctionalized alkenes to form fused 2-imidazolidinone ring systems of varying sizes. mdpi.com A notable example is the Pd(II)-catalyzed diamination of 1,3-dienes with 1,3-dialkylureas, which can produce chiral imidazolidin-2-ones with high yields and excellent enantioselectivities when a chiral pyridine-oxazoline ligand is used. mdpi.com

Copper(I) catalysts have also been shown to be effective in the diamination of terminal olefins using di-tert-butyldiaziridinone as the nitrogen source, yielding 4,4-disubstituted 2-imidazolidinones. nih.gov

The intramolecular 1,2-diamination of alkynes provides a route to more complex fused imidazolidinone structures. For example, silver(I) catalysts can promote the sequential vicinal diamination of in situ-generated urea derivatives of aminophenyl propargyl alcohols, leading to indole (B1671886)–imidazolidinone fused derivatives. mdpi.com

Catalytic Hydroamination of Unsaturated Urea Derivatives

Catalytic hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a powerful method for constructing C-N bonds. mdpi.com Both intramolecular and intermolecular versions of this reaction have been utilized to synthesize 2-imidazolidinones.

Gold catalysts have shown remarkable selectivity in the intramolecular hydroamination of urea-tethered alkenes and alkynes. mdpi.com For instance, a gold(I) chloride catalyst has been used for the efficient 5-exo-dig cyclization of propargyl ureas anchored on a solid support, producing imidazolidinones under mild conditions. mdpi.com Cationic gold phosphine (B1218219) complexes also catalyze the intramolecular hydroamination of N-allylic N'-aryl ureas to form imidazolidin-2-ones in excellent yields. researchgate.net

Organocatalysis provides a metal-free alternative for these transformations. The phosphazene base BEMP has been identified as a highly active organocatalyst for the intramolecular hydroamidation of propargylic ureas, achieving excellent chemo- and regioselectivity to afford 5-membered cyclic ureas under ambient conditions. researchgate.netacs.org

Catalytic Aziridine (B145994) Ring Expansion Methodologies

Aziridines are versatile three-membered ring precursors for the synthesis of 2-imidazolidinones through ring-expansion reactions. mdpi.com This can be achieved by reacting aziridines with isocyanates. bioorg.org

Lewis acids can catalyze the regio- and stereospecific cycloaddition of aziridine-2-carboxylates with various isocyanates (aryl, alkyl, tosyl, and trichloromethylcarbonyl) to produce enantiomerically pure 4-functionalized imidazolidin-2-ones in high yields. bioorg.org This reaction proceeds with retention of configuration at the C-2 position of the aziridine. bioorg.org

Transition metal catalysts, such as those based on palladium or nickel, can also be employed for the reaction of aziridines with isocyanates. mdpi.com Copper catalysts have also been used for the reaction of aziridines with isocyanates to efficiently produce substituted imidazolidinones. nih.gov For example, the reaction of tosylaziridine with phenylisocyanate in the presence of a copper catalyst affords the corresponding imidazolidinone in good yield. nih.gov

Direct Incorporation of the Carbonyl Group into 1,2-Diamines

The direct carbonylation of 1,2-diamines is a fundamental and widely used method for synthesizing 2-imidazolidinones. mdpi.comatamankimya.com While traditional methods often rely on hazardous reagents like phosgene (B1210022), modern catalytic approaches utilize safer carbonyl sources such as carbon monoxide (CO) and carbon dioxide (CO2). acs.orgresearchgate.net

Oxidative carbonylation of 1,2-diamines with CO can be achieved using various catalytic systems. A palladium-catalyzed oxidative carbonylation of ethylenediamine (B42938) to 2-imidazolidinone has been reported to proceed in water with a palladium catalyst under a CO/O2 atmosphere. mdpi.com Selenium-catalyzed oxidative carbonylation of N,N'-dialkylethylenediamines is another effective method. mdpi.com

The use of CO2 as a C1 source is a highly attractive and green alternative. mdpi.com Ceria-based materials, particularly nanoparticulate CeO2, have proven to be effective heterogeneous catalysts for the conversion of various aliphatic 1,2-diamines into their corresponding cyclic ureas using CO2, although yields can be modest. mdpi.com More recently, γ-Al2O3 has been shown to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol in supercritical CO2. mdpi.com

Palladium-Catalyzed Carbonylation Reactions in 2-Imidazolidinone Synthesis

Palladium catalysts are particularly versatile in carbonylation reactions for the synthesis of 2-imidazolidinones and other heterocycles. mdpi.comatamankimya.comdntb.gov.uanih.gov Palladium iodide (PdI2)-based catalysts, often in conjunction with a co-catalyst like potassium iodide (KI), are efficient for the oxidative carbonylation of various substrates. mdpi.comunipr.it

For example, a PdI2/KI system has been successfully used for the oxidative carbonylation of aromatic diamines to yield cyclic ureas. mdpi.com Palladium catalysis is also central to the aza-Heck reaction, where the cyclization of N-phenoxy ureas onto pendant alkenes can directly produce unprotected imidazolidinones. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Protocols for 2-Imidazolidinone

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comsigmaaldrich.com These principles are increasingly being applied to the synthesis of 2-imidazolidinone. researchgate.netresearchgate.net

Key aspects of green chemistry in this context include:

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, by their nature, often exhibit high atom economy compared to stoichiometric reactions. acs.org

Use of Safer Solvents and Reagents : Replacing hazardous solvents and reagents with more environmentally benign alternatives. rroij.com The use of water as a solvent in the palladium-catalyzed synthesis of 2-imidazolidinone is a prime example. mdpi.com The substitution of toxic phosgene with CO2 or dimethyl carbonate is another significant step. researchgate.net

Use of Renewable Feedstocks : Utilizing raw materials that are renewable rather than depleting. sigmaaldrich.com While not yet widespread for 2-imidazolidinone synthesis, research into bio-based starting materials is an active area.

Catalysis : The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy requirements, and enable more selective transformations, thereby minimizing waste. acs.org The development of reusable heterogeneous catalysts like CeO2 for CO2 utilization is a key advancement. mdpi.comresearchgate.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. sigmaaldrich.com The development of highly active catalysts, such as the BEMP organocatalyst that allows for reactions at room temperature, contributes to this goal. acs.org

Reduction of Derivatives : Avoiding unnecessary protection and deprotection steps, which add to reagent use and waste generation. sigmaaldrich.comacs.org Direct C-H amination or one-pot multicomponent reactions are strategies that align with this principle. mdpi.comontosight.ai

A pseudo-multicomponent one-pot protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones from trans-(R,R)-1,2-diaminocyclohexane exemplifies a sustainable approach. researchgate.netmdpi.com This method involves the in situ formation of a Schiff base, followed by reduction and cyclization with carbonyldiimidazole (CDI), a safer alternative to phosgene. mdpi.com This efficient process demonstrates the potential of green chemistry principles to create valuable compounds with reduced environmental impact. researchgate.netmdpi.com

One-Pot and Multicomponent Reaction Strategies in Imidazolidinone Derivatization

A notable example is the pseudo-multicomponent one-pot protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones. mdpi.comresearchgate.net This method involves the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by its reduction to the corresponding diamine and subsequent cyclization with carbonyldiimidazole (CDI). mdpi.comresearchgate.net This approach has proven to be sustainable and efficient, with yields ranging from 55% to 81%. mdpi.comresearchgate.net The use of CDI is advantageous due to its low cost and the formation of benign byproducts like carbon dioxide and imidazole (B134444). mdpi.com

Another innovative approach is the tandem Mannich/cyclization reaction of N-sulfonylimines with diethyl 2-isocyanatomalonate. clockss.org This reaction, catalyzed by a cinchona-alkaloid derived thiourea (B124793) catalyst, proceeds efficiently to afford chiral 2-imidazolidinones in high yields (72-99%) and with excellent enantioselectivities (83-98% ee). clockss.org The process involves a tandem sequence where the initial Mannich reaction is immediately followed by an intramolecular cyclization. clockss.org

Furthermore, multicomponent reactions involving amines, aldehydes, and isocyanides with an acidic alpha-proton provide a straightforward route to highly substituted 2-imidazolines, which are precursors to 2-imidazolidinones. nih.gov The success of this MCR is influenced by the reactivity of the isocyanide and the steric hindrance of the in situ generated imine. nih.gov For less reactive isocyanides, a catalytic amount of silver(I) acetate (B1210297) can promote the reaction. nih.gov

The development of one-pot syntheses also extends to the use of readily available starting materials. For instance, a method for the synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes has been developed, showcasing the versatility of one-pot strategies in heterocyclic synthesis. rsc.org Similarly, the synthesis of urea derivatives, including ethylene (B1197577) urea (a 2-imidazolidinone), has been achieved directly from low concentrations of CO2 in a one-pot manner using a titanium complex catalyst. nih.gov

Table 1: Comparison of One-Pot/Multicomponent Reaction Strategies for 2-Imidazolidinone Derivatives

StrategyKey ReactantsCatalyst/ReagentYieldKey Features
Pseudo-multicomponent one-pot protocoltrans-(R,R)-diaminocyclohexane, AldehydesCarbonyldiimidazole (CDI)55-81%Sustainable, efficient, in situ Schiff base formation. mdpi.comresearchgate.net
Tandem Mannich/cyclizationN-sulfonylimines, Diethyl 2-isocyanatomalonateCinchona-alkaloid derived thiourea72-99%High enantioselectivity (83-98% ee). clockss.org
Multicomponent reaction (MCR)Amines, Aldehydes, IsocyanidesSilver(I) acetate (for less reactive isocyanides)VariesAccess to highly substituted 2-imidazolines. nih.gov
One-pot from CO2Alkyl ammonium (B1175870) carbamatesTitanium complexHighUtilizes low concentrations of CO2. nih.gov

Statistical Analysis and Optimization of Synthetic Pathways for Enhanced Efficiency

To maximize the efficiency of synthetic routes to 2-imidazolidinones, statistical methods like Design of Experiments (DoE) are increasingly being employed. These approaches allow for the systematic investigation of multiple reaction parameters simultaneously, leading to optimized conditions and improved yields.

A prime example is the optimization of the pseudo-multicomponent one-pot synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.com A 3³ full-factorial experimental design was used to evaluate the effects of three key factors: temperature, reaction time, and reactant stoichiometry, each at three different levels. mdpi.com The statistical analysis revealed that temperature was the most critical factor influencing the reaction yield, with an optimal range identified between 40–70 °C. mdpi.com Interestingly, the stoichiometry of the reactants did not show a statistically significant effect on the yield. mdpi.com This optimization led to a significant increase in yield for certain compounds, for instance, from 16.9% with the traditional multistep method to 55.4% with the optimized pseudo-multicomponent approach for a sterically hindered derivative. mdpi.com

The quadratic effects of temperature were also found to be significant, indicating a non-linear relationship between temperature and yield within the studied parameter space. mdpi.com The statistical model developed was shown to adequately fit the experimental data, confirming its predictive power for optimizing the synthesis. mdpi.com

Another study focused on optimizing the synthesis of 1-(2-aminoethyl)-2-imidazolidone (AEI) using response surface methodology (RSM). scirp.org The statistical analysis demonstrated that CO2 pressure, reaction temperature, and reaction time significantly affected the yield of AEI. scirp.org The optimized conditions predicted by the RSM model were a temperature of 206.51°C, a CO2 pressure of 9.35 MPa, and a reaction time of 10.11 hours, which resulted in a predicted yield of 84.9%. scirp.org A verification experiment confirmed the model's accuracy, achieving a yield of 83.1%. scirp.org

Table 2: Statistically Optimized Parameters for 2-Imidazolidinone Synthesis

Synthesis MethodKey ParameterOptimal ConditionImpact on Yield
Pseudo-multicomponent one-pot synthesis of 1,3-disubstituted imidazolidin-2-onesTemperature40-70 °CMost critical factor influencing yield. mdpi.com
Pseudo-multicomponent one-pot synthesis of 1,3-disubstituted imidazolidin-2-onesReactant StoichiometryNot statistically significantNo significant effect on yield. mdpi.com
Synthesis of 1-(2-aminoethyl)-2-imidazolidone (AEI)Temperature206.51 °CSignificant effect on yield. scirp.org
Synthesis of 1-(2-aminoethyl)-2-imidazolidone (AEI)CO2 Pressure9.35 MPaSignificant effect on yield. scirp.org
Synthesis of 1-(2-aminoethyl)-2-imidazolidinone (AEI)Reaction Time10.11 hSignificant effect on yield. scirp.org

Stereoselective Synthesis of Chiral 2-Imidazolidinone Derivatives

The synthesis of chiral 2-imidazolidinones is of great importance, as these compounds are valuable chiral auxiliaries and key components of many biologically active molecules. ingentaconnect.comclockss.org Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, which is crucial for its desired biological activity.

One effective strategy for asymmetric synthesis is the use of chiral auxiliaries. 2-Imidazolidinones themselves are excellent chiral auxiliaries for various asymmetric reactions, including alkylations, aldol (B89426) reactions, and Michael additions. ingentaconnect.comchim.it For instance, the diastereoselective alkylation of enolates derived from chiral 2-imidazolidinones has been widely used to synthesize α-hydroxy acids and α-amino acids. ingentaconnect.com

A highly efficient and practical asymmetric synthesis of 4,4-disubstituted 2-imidazolidinones has been developed based on the "self-reproduction of the center of chirality" method. acs.org This multi-step synthesis generally provides very good yields and can be performed on a large scale with minimal need for chromatography to obtain optically pure products. acs.org

Catalytic asymmetric synthesis offers a more atom-economical approach. A bifunctional thiourea-catalyzed tandem Mannich/cyclization of N-sulfonylimines with diethyl 2-isocyanatomalonate provides a direct route to chiral 2-imidazolidinones with high enantioselectivities. clockss.org This method is effective for both aromatic and aliphatic imines, with the steric bulk of the sulfonyl group on the imine being crucial for achieving high enantioselectivity in the case of aliphatic substrates. clockss.org

Domino reactions have also been employed for the stereoselective synthesis of imidazolidine (B613845) derivatives. For example, a copper(II) and TBHP-mediated domino reaction involving aziridine ring-opening, C-H activation, and C-N bond formation has been shown to produce 1,3-imidazolidines with high enantiomeric excess. mdpi.com Additionally, a one-pot stereospecific synthesis of imidazolidines has been developed through aziridine ring-opening, reaction with an amine, and intramolecular cyclization with an aldehyde, achieving yields up to 92% with excellent stereoselectivity. mdpi.com

The stereoselective synthesis of furoindoline derivatives has been accomplished using an imidazolidinone-based chiral auxiliary-mediated aldol adduct, followed by a one-pot reductive cyclization. researchgate.net This highlights the utility of chiral 2-imidazolidinones in the synthesis of complex, stereochemically defined molecules.

Application of 2 Imidazolidinone As a Key Building Block in Complex Organic Synthesis

Pharmaceutical Intermediate Synthesis Utilizing the 2-Imidazolidinone Scaffold

The 2-imidazolidinone framework is a recurring motif in a multitude of biologically active compounds, making it a focal point in medicinal chemistry and drug discovery. atamankimya.commdpi.comatamankimya.com Its structural properties allow for the synthesis of diverse derivatives with potential therapeutic applications. atamanchemicals.com

Research and Development of Novel Antibiotic Intermediates

2-Imidazolidinone serves as a key intermediate in the synthesis of several new antibiotics. atamankimya.comgoogle.comgoogle.com It is a fundamental raw material for third-generation penicillins and is utilized in the production of antibiotics such as mezlocillin (B1676548) and azlocillin. atamanchemicals.comatamankimya.comgoogle.comgoogle.com The synthesis of these antibiotic intermediates often involves the chemical modification of the 2-imidazolidinone core to introduce various functional groups, thereby influencing their biological activity. researchgate.net Research has also explored the creation of heterocyclic rings with antibacterial properties through reactions like cyanoacetylation of 2-imidazolidinone. atamanchemicals.comatamanchemicals.com Furthermore, derivatives of 2-imidazolidinone have been investigated for their activity against a range of bacteria, including multidrug-resistant strains. mdpi.comnih.gov

Table 1: Examples of Antibiotics Synthesized Using 2-Imidazolidinone Intermediates

AntibioticClassRole of 2-Imidazolidinone
MezlocillinPenicillinKey intermediate in synthesis atamankimya.comgoogle.comgoogle.com
AzlocillinPenicillinKey intermediate in synthesis atamankimya.comatamankimya.comgoogle.comgoogle.com

Synthesis of Antischistosomal Drug Precursors

The 2-imidazolidinone structure has been a component in the development of drugs to combat schistosomiasis, a parasitic disease. Historically, the derivative Niridazole, a 1-(5-nitro-2-thiazolyl)-2-imidazolidinone, was used as a schistosomicide. latamjpharm.org More recent research continues to explore new imidazolidine (B613845) derivatives for their antischistosomal activity. atamankimya.comgoogle.comgoogle.comlatamjpharm.orgaosennewmaterial.com These investigations often focus on synthesizing and testing novel compounds that incorporate the imidazolidinone scaffold, aiming to identify more effective and better-tolerated treatments. latamjpharm.org

Fabrication of Biologically Active Compounds for Therapeutic Investigations

The versatility of the 2-imidazolidinone scaffold extends to the creation of a broad spectrum of biologically active compounds for various therapeutic investigations. atamanchemicals.commdpi.comnih.gov Derivatives have been synthesized and evaluated for a range of pharmacological activities, including:

Antiviral properties: Imidazolidinone derivatives have shown potential against viruses such as HIV, dengue, hepatitis C, and enteroviruses. mdpi.comresearchgate.net

Anticancer activity: Research has explored the role of imidazolidinone derivatives as anticancer agents, with some compounds demonstrating cytotoxic effects against cancer cell lines. mdpi.com

Anti-inflammatory effects: Certain derivatives have been investigated for their anti-inflammatory properties. atamankimya.com

Central Nervous System (CNS) activity: The 2-imidazolidinone core has been incorporated into molecules targeting receptors in the central nervous system, such as dopamine (B1211576) and serotonin (B10506) receptors. atamanchemicals.com

Agrochemical Intermediate Synthesis for Bioactive Compound Development

In addition to its pharmaceutical applications, 2-imidazolidinone is a valuable intermediate in the synthesis of agrochemicals, contributing to the development of new and effective products for crop protection. atamanchemicals.comatamankimya.comatamanchemicals.com

Formulation and Efficacy Enhancement of Fungicides

2-Imidazolidinone is a known decomposition product of ethylenebis(dithiocarbamate) (B1227036) (EBDC) fungicides. cymitquimica.comatamankimya.comatamanchemicals.comatamanchemicals.comchemicalbook.com Its structural motif is also utilized in the synthesis of new fungicidal compounds. atamanchemicals.comatamanchemicals.comatamankimya.comaosennewmaterial.com The imidazolidine ring structure can play a role in the bioactivity of these fungicides, helping them to interact effectively with biological systems in fungi and enhance their efficacy in controlling plant diseases. atamanchemicals.com Research has also explored the potential of 1-Thiocarbamoyl-2-imidazolidinone derivatives as fungicides. ontosight.ai

Development of Herbicidal Agents Based on 2-Imidazolidinone

The 2-imidazolidinone scaffold is a component in the design and synthesis of herbicidal agents. atamanchemicals.comatamankimya.comgoogle.comatamanchemicals.comaosennewmaterial.com Specific derivatives, such as those with isoxazolyl substitutions, have been developed and patented for their herbicidal activity. google.com The development of these herbicides involves the strategic modification of the 2-imidazolidinone ring to create molecules with selective toxicity to weeds.

Synthesis of Advanced Organic Molecules and Functional Entities

The application of 2-imidazolidone extends to the creation of a wide range of sophisticated organic structures. Its reactivity and stable core make it an ideal starting material or intermediate for multistep synthetic sequences.

Preparation of Aryl and Heteroaryl N-Acylureas

The synthesis of N-acylureas, a structural motif present in many biologically active compounds, can be efficiently achieved using this compound. A key strategy involves a microwave-assisted, palladium-catalyzed carbonylation reaction. atamanchemicals.comatamanchemicals.comatamankimya.comatamanchemicals.com This method allows for the direct coupling of this compound with aryl or heteroaryl halides under a carbon monoxide atmosphere to produce the corresponding N-acylureas.

Another important approach is the palladium-catalyzed N-arylation of this compound with aryl or heteroaryl halides. sigmaaldrich.commit.edumit.eduorganic-chemistry.orgrsc.org This reaction, often employing specialized phosphine (B1218219) ligands, forms an N-aryl-2-imidazolidinone intermediate. Subsequent acylation of this intermediate furnishes the desired aryl or heteroaryl N-acylurea. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being used. organic-chemistry.org For instance, the use of Pd2(dba)3 with Xantphos as a ligand has proven effective for a range of aryl bromides. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed N-Arylation of 2-Oxazolidinone (a structural analog of this compound) with Aryl Bromides

Aryl BromideCatalyst SystemBaseSolventYield (%)
4-BromobenzonitrilePd(OAc)2/dppfNaOtBuToluene85
4-BromoanisolePd2(dba)3/XantphosNaOtBuToluene75
2-BromopyridinePd2(dba)3/XantphosNaOtBuToluene60

Data sourced from studies on 2-oxazolidinone, a closely related analog, to illustrate the general synthetic strategy. organic-chemistry.org

Construction of Chiral Microporous Materials from Achiral Precursors

A fascinating application of this compound lies in the creation of chiral materials from entirely achiral starting components. atamanchemicals.comatamanchemicals.comatamankimya.comatamanchemicals.comchemicalbook.comlookchem.com This process, known as spontaneous resolution, occurs during crystallization. Research has shown that derivatives of this compound, such as trans-dihydroxyimidazolidin-2-one, can self-assemble through a network of hydrogen bonds to form chiral, microporous structures. researchgate.netrsc.orgacs.org

The key to this phenomenon is the formation of a conglomerate, a mechanical mixture of enantiomeric crystals, which can be separated physically. The absolute configuration of these spontaneously resolved crystals has been confirmed using X-ray diffraction analysis. researchgate.netrsc.org This bottom-up approach to creating chiral materials from achiral building blocks is of significant interest for applications in enantioselective separations, catalysis, and nonlinear optics.

Synthesis of Peptide-Based Human Neutrophil Elastase Inhibitors

Human neutrophil elastase (HNE) is a serine protease implicated in various inflammatory diseases, making it an important therapeutic target. The this compound scaffold has been utilized in the synthesis of potent and selective HNE inhibitors. atamanchemicals.comatamanchemicals.comatamankimya.comatamanchemicals.comsigmaaldrich.comsigmaaldrich.com Specifically, researchers have developed highly water-soluble, peptide-based HNE inhibitors that incorporate the this compound ring. sigmaaldrich.comsigmaaldrich.com

In a related approach, a series of compounds based on an N-amino-4-imidazolidinone scaffold were synthesized and screened for HNE inhibitory activity. nih.govnih.gov These studies led to the identification of low micromolar, reversible, and competitive inhibitors of HNE. nih.govnih.gov The rigid imidazolidinone core serves to orient the appended recognition elements toward the S' subsites of the enzyme, enhancing binding affinity and selectivity. nih.gov The synthesis of these inhibitors often involves the construction of a functionalized N-amino-4-imidazolidinone core followed by the attachment of various peptide-like side chains. nih.gov

Formation of Novel Antibacterial Heterocyclic Rings via Cyanoacetylation

The chemical modification of this compound through reactions like cyanoacetylation has been explored as a route to novel heterocyclic compounds with potential antibacterial properties. atamanchemicals.comatamanchemicals.comatamankimya.comsigmaaldrich.comsigmaaldrich.comatamankimya.com The reaction of this compound with cyanoacetic acid or its derivatives can lead to the formation of more complex heterocyclic systems. sigmaaldrich.comsigmaaldrich.com

While the direct cyanoacetylation of this compound for antibacterial applications is mentioned in the literature, detailed studies on the resulting structures and their specific activities are an area of ongoing research. atamanchemicals.comatamanchemicals.comatamankimya.comatamankimya.com However, the broader field of synthesizing new heterocyclic rings from this compound and its derivatives has yielded compounds with demonstrated antibacterial and antifungal activities. chemmethod.comuobaghdad.edu.iqresearchgate.netresearchgate.netnih.govnih.govekb.eg For example, various imidazolidinone derivatives have been synthesized and shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. uobaghdad.edu.iqresearchgate.netnih.gov

Table 2: Examples of Synthesized Imidazolidinone Derivatives with Antimicrobial Activity

Compound ClassTarget OrganismsActivity Level
Bis-imidazolidin-4-one derivativesEscherichia coli (G-), Staphylococcus aureus (G+)Good
5-imino-4-thioxo-2-imidazolidinone derivativesVarious bacteria and fungiSignificant
2-thioxo-imidazolidin-4-one derivativesVarious bacteria and fungiModerate to good

Data compiled from various studies on imidazolidinone-based heterocyclic compounds. uobaghdad.edu.iqresearchgate.netresearchgate.net

Research into Peptoids and Architectures with Modified Peptide Backbones

The quest for molecules that mimic the structure and function of peptides, known as peptidomimetics, has led to the use of this compound in modifying peptide backbones. researchgate.netnih.gov Incorporating the rigid this compound structure into a peptide sequence can induce specific conformations, such as turns, which are crucial for biological activity. vulcanchem.com This strategy can also enhance the stability of peptides against enzymatic degradation. nih.gov

One approach involves the incorporation of an imidazolidinone moiety into a peptide sequence through an alkylidene bridge between two adjacent amide bonds, creating N-terminal 4-imidazolidinone-peptide derivatives. researchgate.net This modification, which can be performed on a solid support, creates a five-membered ring with properties similar to proline. researchgate.net Furthermore, the secondary amine within the imidazolidinone ring can be acylated, allowing for the further extension of the peptide chain. researchgate.net

Research into peptoids, which are N-substituted glycine (B1666218) oligomers, has also benefited from the use of this compound derivatives. researchgate.netnih.govgenscript.com The rigid scaffold of this compound can be used to create constrained peptide analogs with improved stability and selectivity. vulcanchem.com The synthesis of these modified peptides and peptoids often involves solid-phase techniques, allowing for the creation of diverse molecular libraries for screening and optimization. acs.orgrsc.org

Catalytic Roles and Applications of 2 Imidazolidinone Derivatives

Homogeneous Catalysis: Design and Utilization of 2-Imidazolidinone as Ligands

In homogeneous catalysis, 2-imidazolidinone derivatives serve as effective ligands for transition metals, influencing the reactivity and selectivity of the metallic center. atamanchemicals.comatamanchemicals.com The lone pair of electrons on the nitrogen atoms can coordinate with metal ions, forming stable complexes that can catalyze a variety of chemical transformations. atamanchemicals.com The electronic and steric properties of the catalyst can be fine-tuned by modifying the substituents on the imidazolidinone ring.

A notable example is the use of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) as both a solvent and a ligand in metal-catalyzed reactions. rsc.orgrsc.org In a novel approach to photo-induced iron-based atom transfer radical polymerization (ATRP), DMI was successfully employed as the sole ligand for an FeBr₂ catalyst. rsc.org This system demonstrated efficient and controlled polymerization of methyl methacrylate (B99206) at room temperature under UV irradiation. rsc.org The ability of DMI to function as a ligand circumvents the need for additional, often complex and expensive, ligand systems. rsc.org The carbonyl group's strong electron-withdrawing effect makes DMI an aprotic polar solvent with excellent stability, which is beneficial for the catalytic process. rsc.org

Similarly, DMI has been explored as a solvent in hafnium- and copper-catalyzed reactions, where its coordinating ability can influence catalyst activity and stability. rsc.orgkuleuven.be In a study on Cu(II)-catalyzed oxygenation of alkene-tethered amides, polar aprotic solvents like DMI were tested, although other solvents ultimately proved more suitable for that specific system. rsc.org These examples highlight the role of simple 2-imidazolidinone derivatives as functional ligands in homogeneous catalysis.

Catalyst SystemMonomerReactionKey FindingReference
FeBr₂ / DMIMethyl Methacrylate (MMA)Photo-induced ATRPDMI acts as both solvent and ligand, enabling controlled polymerization with high conversion (91.2%) at room temperature. rsc.org

Organocatalysis: Asymmetric Transformations Mediated by 2-Imidazolidinone Catalysts

The most prominent application of 2-imidazolidinone derivatives is in the field of asymmetric organocatalysis, a discipline for which David MacMillan and Benjamin List were awarded the 2021 Nobel Prize in Chemistry. jk-sci.com Chiral imidazolidinone catalysts, often referred to as MacMillan catalysts, are small, stable organic molecules that can induce high levels of enantioselectivity in a wide array of chemical reactions. jk-sci.comsigmaaldrich.com Their effectiveness stems from their ability to form chiral iminium ions with α,β-unsaturated aldehydes, a mode of activation that lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. jk-sci.comrsc.org This LUMO-lowering strategy enhances the electrophilicity of the aldehyde, making it susceptible to attack by weak nucleophiles. rsc.org

One of the seminal achievements in organocatalysis was the development of the first highly enantioselective organocatalytic Diels-Alder reaction by MacMillan and coworkers in 2000. sigmaaldrich.comnih.gov Using a chiral imidazolidinone catalyst derived from phenylalanine, they demonstrated that various α,β-unsaturated aldehydes could react with dienes to produce the corresponding [4+2] cycloadducts in excellent yields and with high enantioselectivities. sigmaaldrich.comnih.gov

The reaction between cyclopentadiene (B3395910) and cinnamaldehyde, catalyzed by (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride, is a classic example. jk-sci.com It proceeds with high efficiency to give the exo and endo products with outstanding enantiomeric excess (ee). jk-sci.comresearchgate.net The success of this reaction opened the door for a multitude of other transformations using this catalytic platform. sigmaaldrich.com

Dienophile (α,β-Unsaturated Aldehyde)DieneCatalyst Loading (mol%)Yield (%)endo:exo RatioEnantiomeric Excess (ee, %)Reference
CinnamaldehydeCyclopentadiene5861:1.3>99 (endo), 93 (exo) jk-sci.comnih.gov
CrotonaldehydeCyclopentadiene5821:1.290 (endo), 86 (exo) nih.gov
(E)-2-Methyl-2-butenalCyclopentadiene5751:1.292 (endo), 84 (exo) nih.gov
FurylacroleinCyclopentadiene5961:1.294 (endo), 91 (exo) nih.gov

The iminium ion activation strategy was successfully extended to asymmetric Friedel-Crafts alkylations. sigmaaldrich.comprinceton.edu This reaction involves the conjugate addition of electron-rich aromatic systems, such as pyrroles and indoles, to α,β-unsaturated aldehydes. princeton.educore.ac.uk Such transformations are particularly challenging for traditional Lewis acid catalysts, which can be ineffective or promote undesired side reactions. princeton.edu

Imidazolidinone catalysts provide a robust solution, enabling the enantioselective alkylation of various heterocycles. core.ac.ukbohrium.com For instance, the reaction of N-methylpyrrole with a range of α,β-unsaturated aldehydes proceeds smoothly in the presence of a chiral imidazolidinone catalyst and a Brønsted acid co-catalyst, affording the β-pyrrolyl carbonyl products in good yields and high enantiopurities. princeton.edu The synthetic utility of this method is significant, as the products are valuable building blocks for bioactive molecules. princeton.edu An optimized catalyst structure, (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, was found to be particularly effective for the Friedel-Crafts alkylation of indoles. sigmaaldrich.comnih.gov

NucleophileElectrophile (Aldehyde)CatalystYield (%)Enantiomeric Excess (ee, %)Reference
N-MethylpyrroleCinnamaldehyde(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one8793 princeton.edu
N-MethylpyrroleCrotonaldehyde(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one8190 princeton.edu
N-Methylpyrrole(E)-Hex-2-enal(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one7790 princeton.edu
PyrroleCinnamaldehyde(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one7489 princeton.edu
N-BenzylpyrroleCinnamaldehyde(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one8092 princeton.edu
N-BenzylindoleCrotonaldehydeImidazolium-based CIL with MacMillan catalyst core9194 bohrium.com

Mechanistic Investigations of Catalytic Action and Selectivity Enhancement

The efficacy and selectivity of imidazolidinone organocatalysts are rationalized by a well-understood catalytic cycle and transition state models. rsc.orgcaltech.edu The key mechanistic step is the rapid and reversible condensation of the chiral secondary amine catalyst with an α,β-unsaturated carbonyl compound to form a charged iminium ion intermediate. rsc.orgcaltech.edu This process lowers the LUMO of the substrate, activating it toward nucleophilic attack at the β-position. jk-sci.comrsc.org

The origin of enantioselectivity lies in the architecture of the chiral catalyst. nih.govprinceton.edu The substituents on the imidazolidinone ring create a sterically defined environment around the reactive iminium ion. For example, in the widely used phenylalanine-derived catalysts, the benzyl (B1604629) group at the C5 position effectively shields one of the two enantiotopic faces of the iminium ion. princeton.eduyoutube.com Consequently, the incoming nucleophile (e.g., a diene in a Diels-Alder reaction or an indole (B1671886) in a Friedel-Crafts alkylation) is directed to attack the exposed face, leading to the preferential formation of one enantiomer. nih.govyoutube.com

After the C-C bond-forming step, the resulting enamine intermediate is hydrolyzed, releasing the chiral product and regenerating the imidazolidinone catalyst to complete the catalytic cycle. rsc.org Kinetic studies and computational models have been crucial in refining this mechanistic picture, highlighting the importance of the acid co-catalyst in facilitating iminium ion formation and leading to the development of second-generation catalysts with enhanced reactivity and broader substrate scope. caltech.educaltech.edu These investigations underscore how the catalyst's structure directly controls the geometry of the transition state, thereby ensuring high levels of stereocontrol. princeton.edu

Pharmacological and Biological Activities of 2 Imidazolidinone Derivatives

Broad-Spectrum Bioactivity Profiles and Therapeutic Potential of Imidazolidinone Systems

Derivatives of 2-imidazolidinone exhibit a remarkable spectrum of biological activities, positioning them as valuable candidates in drug discovery and development. atamanchemicals.comontosight.ai The inherent structural features of the imidazolidinone ring, including its ability to participate in hydrogen bonding and its stereochemical possibilities, contribute to its capacity to interact with various biological targets. These interactions are the basis for the observed therapeutic potential across multiple disease areas.

The versatility of the 2-imidazolidinone scaffold allows for its incorporation into a wide range of molecular architectures, leading to compounds with activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects. atamanchemicals.combenthamscience.comresearchgate.net The ability to modify the substituents on the nitrogen atoms and the carbon backbone of the ring enables the fine-tuning of the pharmacological profile, enhancing potency and selectivity for specific biological targets. This adaptability makes 2-imidazolidinone derivatives a continuing focus of research for the development of novel therapeutic agents. mdpi.com

Antimicrobial Research: Studies on Antibacterial and Antifungal Efficacy

The search for novel antimicrobial agents is a critical area of research, and 2-imidazolidinone derivatives have emerged as a promising class of compounds. ontosight.ai Studies have demonstrated that certain derivatives possess significant antibacterial and antifungal properties. atamanchemicals.comontosight.ai For instance, some 2-imidazolidinone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com The antimicrobial activity is often influenced by the nature of the substituents on the imidazolidinone ring.

Similarly, antifungal activity has been reported for various 2-imidazolidinone derivatives. ontosight.ai These compounds have been investigated for their ability to inhibit the growth of pathogenic fungi. The thioxo derivatives, in particular, have been a subject of interest, with compounds like 3-(2-chlorobenzoyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone showing notable antibacterial and antifungal activity. ontosight.ai The development of these derivatives offers a potential avenue for new treatments for infectious diseases. ontosight.ai

Antiviral Properties: Investigations Against HIV, Dengue, Hepatitis C, and Enteroviruses

The antiviral potential of 2-imidazolidinone derivatives is a significant area of investigation. mdpi.com These compounds have been identified as potent inhibitors of various viruses, including human immunodeficiency virus (HIV), dengue virus, hepatitis C virus (HCV), and enteroviruses. mdpi.comresearchgate.net The first report of a 2-imidazolidinone derivative with anti-HIV activity dates back to 1996. researchgate.net

Research has shown that certain imidazolidinone derivatives can act as CCR5 receptor antagonists, which is a key target for preventing HIV entry into host cells. mdpi.com The R-enantiomer of one such derivative demonstrated superior antiviral activity and favorable pharmacokinetics in rat studies. mdpi.com Furthermore, some chiral imidazolidine-2-thione N- and C-nucleosides have been synthesized as precursors for azidonucleosides and fluoronucleosides, which are known for their anti-AIDS activity. scispace.comscialert.net The broad-spectrum antiviral activity of this class of compounds underscores their importance in the development of new antiviral therapies. mdpi.com

Anti-inflammatory and Anticancer Research in 2-Imidazolidinone Therapeutics

In addition to their antimicrobial and antiviral properties, 2-imidazolidinone derivatives have shown promise as anti-inflammatory and anticancer agents. atamanchemicals.comresearchgate.net The anti-inflammatory effects of some derivatives are attributed to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), a key mediator of inflammation and pain. researchgate.net The nitrogen and carbonyl groups within the imidazolidinone structure are thought to facilitate interaction with the COX-2 enzyme. researchgate.net

The anticancer potential of imidazolidinone derivatives is another active area of research. researchgate.netmdpi.com These compounds have demonstrated cytotoxic effects against various cancer cell lines, including liver and breast cancer cells. mdpi.com For example, 2-thioxo-4-imidazolidinone derivatives have been reported to exhibit anti-liver and anti-breast cancer activity. mdpi.com The mechanism of action often involves inducing apoptosis in cancer cells, sometimes through the generation of reactive oxygen species (ROS).

Neuropharmacological Studies: Affinity for Serotonin (B10506) and Adrenergic Receptors, Including D3 Receptor Ligand Investigations

The neuropharmacological properties of 2-imidazolidinone derivatives have been explored, revealing their interaction with various receptors in the central nervous system. Notably, some derivatives have shown affinity for serotonin and adrenergic receptors. atamanchemicals.com The interaction with these receptors suggests potential applications in treating neurological and psychiatric disorders.

Furthermore, 2-imidazolidinone has been identified as a dopamine (B1211576) receptor agonist. atamankimya.com This activity is of particular interest for the development of treatments for conditions such as Parkinson's disease. Research in this area continues to uncover the potential of these compounds as modulators of key neurotransmitter systems.

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design for Enhanced Bioactivity

The development of potent and selective 2-imidazolidinone-based therapeutic agents relies heavily on understanding their structure-activity relationships (SAR). mdpi.com SAR studies investigate how modifications to the chemical structure of a compound influence its biological activity. For instance, the addition of specific substituents, such as trifluoromethyl and chloro groups, can enhance the lipophilicity and bioavailability of 2-imidazolidinone derivatives, thereby affecting their pharmacokinetic and pharmacodynamic profiles. ontosight.ai

In the context of antiviral activity, SAR studies of imidazole-2-thione derivatives have shown that methylation or benzylation of the sulfur atom leads to a complete loss of antiviral activity. scispace.com Conversely, smaller substituents at position 4 of the imidazole (B134444) ring result in more pronounced antiviral effects. scispace.com This knowledge allows for the rational design of new molecules with improved potency and desired pharmacological properties. ontosight.ai The systematic exploration of the chemical space around the 2-imidazolidinone scaffold is crucial for optimizing its therapeutic potential.

2 Imidazolidinone in Advanced Materials Science Research

Polymer Chemistry and Material Engineering with 2-Imidazolidinone Moieties

The incorporation of 2-imidazolidinone and its derivatives into polymer structures is a growing field of research, offering pathways to novel materials with enhanced thermal stability, chemical resistance, and specific functionalities. The hydrogen-bonding capability of the urea (B33335) group within the ring is a key feature exploited in the design of these advanced polymers.

2-Imidazolidinone serves a dual role in polymer synthesis, functioning as both a monomer and a cross-linking agent. ontosight.ai As a monomer or intermediate, it is instrumental in the production of polymers that feature nitrogen-containing backbones. atamanchemicals.comatamanchemicals.com These polymers can exhibit specialized properties such as improved stability and reactivity, making them suitable for applications like coatings and specialty plastics. atamanchemicals.com For instance, chiral 2-imidazolidinone-derived monomers have been copolymerized with styrene (B11656) to create functional polymers. beilstein-journals.orgd-nb.info

In its capacity as a cross-linking agent, 2-imidazolidinone derivatives are used to form covalent bonds between polymer chains, enhancing the material's structural integrity and properties. sigmaaldrich.comwikipedia.org A notable application is in the textile industry, where 1,3-bis(hydroxymethyl)-4,5-dihydroxy-2-imidazolidinone is used to cross-link cellulose (B213188) in cotton fabrics. researchgate.net This treatment imparts durable press, or "crease-resistant," properties to the fabric by reinforcing its structure. researchgate.netresearchgate.net

A specific area of research involves the synthesis of self-immolative polymers (SIPs), which are designed to depolymerize from end-to-end in response to a specific stimulus. In some of these systems, the degradation process involves the cyclization of a diamine spacer unit to form 1,3-dimethyl-2-imidazolidinone (B1670677). annualreviews.orguwo.ca This cyclization event is a critical step in the cascade of reactions that leads to the complete breakdown of the polymer backbone. annualreviews.org For example, a self-immolative polythiocarbamate was synthesized where endcap cleavage triggers the resulting amine to cyclize into 1,3-dimethyl-2-imidazolidinone, propagating a depolymerization cascade. annualreviews.org

Supramolecular chemistry leverages non-covalent interactions, such as hydrogen bonds, to assemble molecules into polymeric structures. google.com The 2-imidazolidinone moiety is highly effective in this context due to the strong hydrogen-bonding capability of its urea group. Researchers have synthesized derivatives like 1-(2-aminoethyl)-2-imidazolidinone (UDETA) to create self-associating groups for building supramolecular materials. google.comresearchgate.net

By grafting these associating groups onto backbones like dimer fatty acids, scientists have created materials that, despite their low molecular weight, behave as semi-crystalline supramolecular polymers. researchgate.netrsc.org The properties of these materials can be tuned by selecting different fatty acid grades. researchgate.net In a particularly innovative approach, grafting urea onto functionalized dimer fatty acids has yielded small molecules that act as elastomers with self-healing capabilities, a phenomenon attributed to the reformation of broken hydrogen bonds after material failure. researchgate.net

Chiral porous materials are of significant interest for applications in enantioselective separation and asymmetric catalysis. mdpi.comscispace.com The 2-imidazolidinone scaffold has been instrumental in the development of such materials. Chiral imidazolidinone derivatives have been immobilized on porous supports like mesocellular foams (MCFs) and non-cross-linked polystyrene (NCPS) to create heterogeneous catalysts. beilstein-journals.orgresearchgate.net

These supported catalysts facilitate asymmetric reactions, such as Friedel-Crafts alkylations, with the benefit of easy separation and potential for recycling. researchgate.net For example, an NCPS-supported 2-imidazolidinone chiral auxiliary demonstrated excellent diastereocontrol in asymmetric alkylation reactions. beilstein-journals.orgd-nb.info Furthermore, the principles of using chiral building blocks like imidazolidinone are being extended to the design of highly ordered structures like Covalent Organic Frameworks (COFs), which offer uniform and precisely distributed chiral sites for advanced catalytic applications. scispace.comsemanticscholar.org

Development of Smart Materials and Chemical Sensors Incorporating 2-Imidazolidinone

Smart materials are designed to respond to environmental stimuli, and the 2-imidazolidinone structure offers functionalities that can be harnessed for such purposes. architecturehunter.comijettjournal.org For instance, derivatives of 2-imidazolidinone are being explored for their potential in developing chemical sensors, particularly for detecting pollutants or specific gases. atamanchemicals.com The ability of the imidazolidinone ring to form stable, non-covalent interactions with certain ions or molecules makes it a promising candidate for creating sensitive detection devices. atamanchemicals.com

The role of 2-imidazolidinone derivatives is also evident in the field of self-immolative polymers (SIPs), which can be considered a class of smart materials. These polymers are designed to rapidly depolymerize upon a triggering event. annualreviews.org In certain SIPs, the degradation cascade is propagated by the formation of a stable 1,3-dimethyl-2-imidazolidinone ring, demonstrating a programmed response to a chemical stimulus. annualreviews.orguwo.ca

Research on Corrosion Inhibition Applications of 2-Imidazolidinone Derivatives

Derivatives of 2-imidazolidinone have been identified as effective and environmentally friendly corrosion inhibitors for various metals and alloys. acs.orgnih.gov These compounds function by adsorbing onto the metal surface, forming a protective physical film that shields the metal from corrosive agents. acs.orgnih.gov This adsorption behavior has been shown to obey the Langmuir adsorption model. acs.org

Research has demonstrated the high efficiency of 2-imidazolidinone in protecting copper in marine environments (3.5 wt % NaCl solution). acs.orgnih.gov In these studies, 2-imidazolidinone acted as a cathodic corrosion inhibitor and formed a rigid, effective adsorption film on the copper surface. acs.orgnih.gov Weight loss and electrochemical tests have provided quantitative data on its performance. acs.orgnih.govresearchgate.net Patents have also been filed for imidazolidinone derivatives designed as high-performance, low-toxicity corrosion inhibitors for use in water treatment systems and protective coatings. google.com

Corrosion Inhibition Efficiency of 2-Imidazolidinone

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Source
2-ImidazolidinoneCopper3.5 wt % NaCl3 mM98.94% acs.org, nih.gov
Allantoin (related imidazole (B134444) derivative)Copper3.5 wt % NaCl3 mM97.82% acs.org, nih.gov

Supramolecular Chemistry of 2 Imidazolidinone Systems

Studies of Non-Covalent Interactions and Molecular Recognition Phenomena

The 2-imidazolidinone moiety is a key player in molecular recognition due to its capacity for forming specific and directional non-covalent interactions. The arrangement of hydrogen bond donors (N-H) and acceptors (C=O) within the cyclic urea (B33335) structure allows for well-defined binding events with complementary molecular partners.

Detailed studies have revealed that 2-imidazolidinone and its derivatives can engage in multiple hydrogen bonds, leading to high-affinity recognition. For instance, calix researchgate.netarene-based receptors have demonstrated a high affinity for the neutral guest 2-imidazolidinone. rsc.org This strong interaction is attributed to a complementary DAAD-ADDA quadruple hydrogen-bonding array between the urea guest and the calixarene (B151959) host. rsc.org The stability of these complexes highlights the importance of preorganization and complementarity in achieving effective molecular recognition.

The table below summarizes key findings from studies on non-covalent interactions involving 2-imidazolidinone.

Interacting SystemType of InteractionKey Findings
2-Imidazolidinone and Calix researchgate.netarene ReceptorQuadruple Hydrogen Bonding (DAAD-ADDA)High affinity and specificity due to complementary hydrogen bond arrays. rsc.org
4,4-Dimethylimidazolidin-2-one DerivativesIntramolecular Non-Covalent InteractionsElectronic effects of substituents modulate interaction strength and biological activity. researchgate.net
Amphiphilic Benzylidene-3-methylimidazolidinones and Octa Acid CavitandHost-Guest EncapsulationThe more hydrophobic aromatic part of the guest is preferentially encapsulated over the hydrophilic imidazolidinone moiety. nih.gov

Complex Formation Studies with Metal Ions and Other Guest Molecules

The 2-imidazolidinone scaffold is not only adept at binding neutral molecules but also participates in the formation of complexes with metal ions. The nitrogen and oxygen atoms of the 2-imidazolidinone ring can act as coordination sites for metal centers, leading to the formation of stable metal-ligand complexes. atamanchemicals.compsu.edu This property is valuable in catalysis and materials science. atamanchemicals.com

The coordination chemistry of 2-imidazolidinone derivatives is diverse, with the potential to form both simple and intricate supramolecular architectures. For example, the reaction of new imidazole (B134444) derivatives with transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Pd(II) in an ethanol (B145695) medium results in the formation of metal complexes where the ligand coordinates through its oxygen and nitrogen atoms. ajol.info The resulting complexes can exhibit interesting magnetic and electronic properties.

In addition to metal ions, 2-imidazolidinone and its derivatives can form complexes with a variety of other guest molecules. Host-guest complexation studies involving calix researchgate.netaza-cryptands have shown that these macrocycles can encapsulate 2-imidazolidinone. rsc.org The binding can be switched by external stimuli such as pH, demonstrating the potential for creating responsive molecular systems. rsc.org For instance, a zinc-containing calixarene complex can selectively bind either an amine or 2-imidazolidinone depending on the pH of the medium. rsc.org

The table below presents examples of complex formation involving 2-imidazolidinone systems.

Host/LigandGuest/Metal IonKey Features of the Complex
2-Imidazolidinone DerivativeTransition Metal Ions (Mn, Co, Ni, Cu, Pd)Coordination occurs through oxygen and nitrogen atoms of the ligand. ajol.info
Calix researchgate.netaza-cryptand2-Imidazolidinone (Imi)High-affinity binding within the host cavity, tunable by pH. rsc.org
Octa Acid (OA) CavitandAmphiphilic Benzylidene-3-methylimidazolidinonesForms both 1:1 and 1:2 (guest:host) complexes, with the host exchanging between bound and free states. nih.gov

Characterization and Exploitation of Hydrogen Bonding Networks in Supramolecular Assemblies

The directional and predictable nature of hydrogen bonds makes the 2-imidazolidinone unit an excellent building block for constructing ordered supramolecular assemblies. mdpi.com The self-complementary nature of the urea hydrogen bonding motif can lead to the formation of linear tapes, sheets, and more complex three-dimensional networks.

The exploitation of these hydrogen bonding networks is a key strategy in supramolecular polymer chemistry. By incorporating 2-imidazolidinone moieties into polymer chains or using them to link smaller molecules, materials with tunable mechanical properties can be created. researchgate.netrsc.org These "supramolecular polymers" can exhibit properties such as self-healing and stimuli-responsiveness, as the hydrogen bonds that hold the assembly together can be reversibly broken and reformed. researchgate.net For example, materials based on dimer fatty acids functionalized with amidoethylimidazolidone behave as semi-crystalline supramolecular polymers and networks. researchgate.net

The table below details examples of hydrogen-bonded assemblies based on 2-imidazolidinone.

SystemHydrogen Bonding MotifResulting Supramolecular Structure
Amidoethylimidazolidone-functionalized moleculesSelf-associating amide and urea groupsLinear chains and networks, leading to supramolecular polymers. researchgate.net
2-Imidazolidinone derivatives in crystalline stateN-H···O=C hydrogen bondsFormation of linear tapes and 2D or 3D networks. researchgate.net
Poly(alkyl methacrylate)s with ureido-4-pyrimidinone (UPy) side chainsQuadruple hydrogen bondingSupramolecular polymers with thermosensitive adhesive properties. rsc.org

Design and Synthesis of Self-Associating Supramolecular Motifs

The rational design and synthesis of molecules containing the 2-imidazolidinone core is a cornerstone for advancing its application in supramolecular chemistry. The synthesis often involves multi-step procedures to introduce specific functional groups that can direct the self-assembly process.

A variety of synthetic strategies have been developed to access functionalized 2-imidazolidinone derivatives. These methods include the cyclization of diamines with carbonylating agents, the hydroamination of unsaturated ureas, and the expansion of aziridine (B145994) rings. mdpi.comacs.orgmdpi.com For instance, 1-(2-aminoethyl)-2-imidazolidinone, a key precursor for self-associating systems, can be synthesized and subsequently attached to other molecular backbones. researchgate.netcymitquimica.com

The design principles for these self-associating motifs often draw inspiration from biological systems, where specific and strong non-covalent interactions are responsible for structure and function. By mimicking these interactions, chemists can create synthetic systems with a high degree of order and functionality. The amidoethylimidazolidone group is a prime example of a synthetically accessible, new self-associating supramolecular motif. researchgate.net Its incorporation into small molecules has been shown to yield materials that behave like high-molecular-weight polymers, including elastomers with self-healing capabilities. researchgate.net

Recent research has also focused on creating more complex architectures, such as self-immolative polymers that depolymerize in response to a specific trigger. In some of these systems, the cyclization of a liberated amine to form a 1,3-dimethyl-2-imidazolidinone (B1670677) ring is a key step in the depolymerization cascade. annualreviews.org This highlights the sophisticated control over molecular behavior that can be achieved through the clever design of 2-imidazolidinone-containing molecules.

The table below lists some designed 2-imidazolidinone-based supramolecular motifs and their intended applications.

Supramolecular MotifSynthetic StrategyDesigned Function/Application
AmidoethylimidazolidoneFunctionalization of 1-(2-aminoethyl)-2-imidazolidinoneCreation of supramolecular polymers, elastomers, and self-healing materials. researchgate.net
Imidazolidinone-based Matrix Metalloproteinase (MMP) InhibitorsStructural modification of a pyrrolidinone lead compoundDevelopment of potent and selective enzyme inhibitors. nih.gov
Polycarbamates with cyclization-based spacersPolymerization of monomers that form 1,3-dimethyl-2-imidazolidinone upon endcap cleavageDesign of self-immolative polymers for triggered release applications. annualreviews.org
Imidazolidin-2-ones from propargylic ureasBase-catalyzed intramolecular hydroamidationEfficient and regioselective synthesis of functionalized five-membered cyclic ureas. acs.org

Computational Chemistry and Theoretical Studies on 2 Imidazolidinone

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 2-imidazolidinone molecule. These methods are used to predict its three-dimensional structure, stability, and spectroscopic characteristics.

The five-membered ring of 2-imidazolidinone is not planar and can adopt various conformations. Computational studies, often in conjunction with X-ray crystallography, have been employed to identify the most stable conformers. The ring typically adopts twisted or envelope conformations. researchgate.net For instance, in trans-1-acetyl-4,5-di-tert-butyl-2-imidazolidinone, the five-membered ring is twisted around the C-C bond. researchgate.net In another derivative, the ring adopts an envelope conformation where the sulfur-bound carbon atom acts as the flap. researchgate.net

The conformational preferences of the 2-imidazolidinone ring are crucial in the context of asymmetric catalysis, where it often forms part of chiral organocatalysts. d-nb.info DFT calculations have been used to study the iminium ions formed from MacMillan's chiral 2-tert-butyl-5-benzylimidazolidinone. nih.govacs.org These studies analyze the various low-energy conformers of the iminium ion, considering the E/Z configuration of the C=N bond and the orientation of the benzyl (B1604629) group, to understand how the catalyst controls the stereochemical outcome of reactions. acs.org The relative stability of these conformers is influenced by factors like steric hindrance and intramolecular interactions. nih.govacs.org

Furthermore, the solvent can play a significant role in the conformational equilibrium of imidazolidinone-containing structures. d-nb.info For example, computational modeling has shown that for certain catalysts, explicitly considering solvent molecules like DMSO is essential to correctly predict the preferred conformation in solution. d-nb.info In peptide mimics incorporating an N-amino-imidazolin-2-one unit, X-ray analysis and spectroscopic studies have identified distinct turn conformations, such as type II′ β-turns and inverse γ turns, which are stabilized by intramolecular hydrogen bonds. acs.org

Computational methods, particularly DFT, are invaluable for interpreting experimental vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and normal modes of 2-imidazolidinone and its derivatives, a precise assignment of the spectral bands can be achieved. researchgate.netscirp.org Theoretical calculations often yield frequencies that are slightly higher than experimental values, but they show good qualitative agreement. scirp.org

A combined experimental and theoretical study on 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) utilized DFT calculations to perform a complete vibrational assignment of the infrared and Raman spectra. dntb.gov.uascispace.com Similarly, for a co-crystal of glutaric acid and 2-imidazolidinone, DFT calculations were used to analyze the functional groups observed in the FT-IR and FT-Raman spectra. researchgate.net

Vibrational circular dichroism (VCD) spectroscopy, combined with DFT-based spectra calculations, has proven to be a powerful technique for determining the stereochemistry of chiral imidazolidinone intermediates in solution. d-nb.info This approach allows for the direct characterization of transient species formed during catalytic reactions, confirming the dominant structures without requiring extensive analysis of other spectroscopic data like NMR. d-nb.inforesearchgate.net DFT calculations have also been used to study the solvation of ions by imidazolidinone derivatives; for example, Raman spectroscopy and DFT calculations demonstrated that magnesium ions solvate with the carbonyl (C=O) group of DMI to form complex ions. researchgate.net

Density Functional Theory (DFT) Applications in Molecular Modeling and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to model the molecular structure and predict the reactivity of 2-imidazolidinone-based systems. rsc.org DFT calculations provide insights into electronic properties, reaction mechanisms, and the origins of selectivity in chemical transformations. rsc.orgnih.gov

DFT has been successfully applied to predict the reactivity of 2-imidazolidinone derivatives in various contexts. In the field of lithium-ion batteries, DFT calculations predicted the reduction potential of 1,3-dimethyl-2-imidazolidinone (DMI), showing it reduces at a lower potential than ethylene (B1197577) carbonate, a common electrolyte component. researchgate.net This theoretical finding was consistent with experimental observations. researchgate.net DFT has also been used to investigate the reaction mechanism for the synthesis of DMI, revealing that water can act as a catalyst by facilitating proton migration and significantly lowering the activation barriers of the cyclization process. researchgate.net

In organocatalysis, DFT is instrumental in explaining the stereochemical outcomes of reactions catalyzed by imidazolidinones. nih.govacs.orgresearchgate.net For example, calculations at the M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) level of theory were used to show that iminium ions derived from a chiral imidazolidinone catalyst react to form specific stereoisomers due to the conformational reorganization of the catalyst's benzyl group, which differentiates the activation barriers for attack on the two faces of the molecule. nih.govacs.org

DFT is also used to calculate various quantum chemical parameters to understand structure-activity relationships. For novel imidazolidinone-based phosphoramides, properties like HOMO-LUMO energies, dipole moments, hardness, and softness were computed to support experimental findings on their cytotoxic activity. nih.gov The table below summarizes key quantum chemical parameters calculated for a 1-(2-Hydroxyethyl)-2-imidazolidinone (B1346687) derivative, which are used to predict its behavior as a corrosion inhibitor. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for 1-(2-Hydroxyethyl)-2-imidazolidinone. researchgate.net
ParameterCalculated ValueDescription
EHOMO (eV)-7.1980Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons.
ELUMO (eV)-Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons.
Dipole Moment (μ)-A measure of the overall polarity of the molecule.
Electronegativity (χ)-The ability of an atom or molecule to attract bonding electrons.
Hardness (η)-A measure of resistance to change in electron distribution.
Softness (s)-The reciprocal of hardness, indicating higher reactivity.
Electrophilicity (ω)-A measure of the energy lowering of a system when it accepts electrons.
Nucleophilicity (Nu)-A measure of the ability of a molecule to donate electrons to an electrophile.

Intermolecular Interactions and Hydrogen Bonding Analysis through Computational Approaches

The 2-imidazolidinone scaffold contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), enabling it to form various intermolecular interactions that are critical to its crystal packing and biological activity. Computational methods are essential for analyzing and quantifying these interactions. researchgate.netsci-hub.se

Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular contacts in crystals. For a co-crystal of glutaric acid and 2-imidazolidinone, this analysis revealed that H···H contacts accounted for the largest percentage (39.9%) of interactions on the Hirshfeld surface. researchgate.net In the crystal structures of various imidazolidinone derivatives, N-H···O hydrogen bonds are a recurring motif, often leading to the formation of dimeric aggregates. researchgate.netresearchgate.net

Computational studies have provided detailed insights into the role of hydrogen bonding in reaction mechanisms. In the cyclization reaction to form macrocyclic peptides containing an imidazolidinone moiety, DFT calculations showed that intramolecular hydrogen bonds (IMHBs) are crucial. nih.gov These interactions pre-organize the linear peptide for cyclization and stabilize the zwitterionic intermediate, enabling a kinetically favorable reaction pathway. nih.gov Similarly, QM/MM Monte Carlo simulations of a decarboxylation reaction showed that the number of hydrogen bonds between the imidazolidinone derivative and surrounding water molecules changes significantly as the reaction progresses from reactant to transition state to product. acs.org

The strength and nature of these interactions can be further probed using advanced computational techniques. The Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) can be used to analyze and quantify the energies of specific intermolecular bonds, such as hydrogen bonds and π-stacking interactions, providing a deeper understanding of the forces that stabilize the crystal structures of imidazolidinone-containing compounds. researchgate.netmdpi.com

Environmental Research and Biotransformation Pathways of 2 Imidazolidinone

Mechanistic Studies of Formaldehyde (B43269) Scavenging and Remediation Applications

2-Imidazolidinone is extensively utilized as a formaldehyde scavenger in various industrial products to reduce emissions of free formaldehyde, a known carcinogen. atamankimya.com Its application is prominent in industries such as textiles, coatings, adhesives, and construction materials. atamankimya.comatamanchemicals.com

The primary mechanism of formaldehyde scavenging involves the chemical reaction between 2-imidazolidinone and formaldehyde. In aqueous solutions, formaldehyde exists in equilibrium with methylene (B1212753) glycol. 2-Imidazolidinone reacts with the methylol groups, effectively capturing free formaldehyde and forming more stable, less volatile compounds. nih.gov This process is crucial in materials like urea-formaldehyde (UF), melamine-formaldehyde (MF), and phenol-formaldehyde resins, which are known to slowly release formaldehyde into the environment. atamanchemicals.com The addition of 2-imidazolidinone to these resins significantly curtails these emissions without compromising the adhesive properties. atamanchemicals.com

In the textile industry, 2-imidazolidinone serves a dual purpose. When used in conjunction with formaldehyde for treating cotton fabrics, it reacts with the hydroxyl groups of cellulose (B213188) to create stable cross-links, imparting wrinkle resistance. atamanchemicals.com Concurrently, it inhibits the release of pungent formaldehyde odor from the treated fabric. atamanchemicals.com Research has demonstrated that 2-imidazolidinone can effectively reduce formaldehyde content in various resin systems by as much as 75%, depending on the specific application conditions. atamankimya.com

A specific study on the "wet" manufacturing process for automotive headliners demonstrated the efficacy of 2-imidazolidinone in reducing aldehyde content. The addition of 2-imidazolidinone to headliner samples led to a significant and persistent reduction in both formaldehyde and acetaldehyde (B116499) levels.

Table 1: Effect of 2-Imidazolidinone on Aldehyde Reduction in Automotive Headliners

Data abstracted from a study on automotive headliners, which showed significant aldehyde reduction with the addition of 2-imidazolidinone.

Metabolic Fate and Biotransformation Studies (e.g., as an Ethylenethiourea Metabolite)

2-Imidazolidinone (also referred to as Ethyleneurea or EU) is a well-documented metabolite of Ethylenethiourea (ETU). atamanchemicals.com ETU, in turn, is a primary degradation product and manufacturing impurity of the ethylenebis(dithiocarbamate) (B1227036) (EBDC) group of fungicides, which includes mancozeb, maneb, and zineb. fao.orginchem.orgkjoas.org The transformation of EBDCs to ETU and subsequently to 2-imidazolidinone is a critical pathway for understanding the environmental and biological fate of these widely used agricultural chemicals. publisso.de

The biotransformation of ETU to 2-imidazolidinone occurs in various organisms, including mammals, and in the environment through abiotic processes. publisso.deiupac.org In mammals, ETU is rapidly absorbed, metabolized, and excreted, primarily in the urine. gezondheidsraad.nlcdc.gov The metabolic process involves the oxidation of ETU to 2-imidazolidinone. iupac.org Studies in rats have shown that after oral administration of ETU, 2-imidazolidinone is among the metabolites excreted, although the extent of this transformation can vary between species. cdc.gov In humans, ETU is also considered the primary metabolite of EBDCs. publisso.de

In the environment, the conversion of ETU is driven by both microbial action and photodegradation. europa.euacs.org

Microbial Degradation: In soil, microorganisms play a key role in breaking down ETU into 2-imidazolidinone, which is then further degraded to compounds like ethylenediamine (B42938) and eventually mineralized to carbon dioxide. kjoas.orgacs.org The rate of this degradation is influenced by factors such as soil temperature and the presence of oxygen. kjoas.org

Photodegradation: In water and on plant surfaces, photolytic degradation is a major pathway for ETU transformation. inchem.orgnih.gov The presence of photosensitizers, such as acetone (B3395972) or naturally occurring substances like chlorophyll, can enhance the rate of photooxidation of ETU to 2-imidazolidinone and other products like hydantoin. inchem.orgiupac.orgeuropa.eu

Table 2: Key Compounds in the EBDC Fungicide Degradation Pathway

This table outlines the sequential breakdown of EBDC fungicides into their main environmental and metabolic byproducts. fao.orgpublisso.deiupac.orgacs.org

Environmental Impact and Degradation Pathway Investigations

The environmental fate and impact of 2-imidazolidinone are characterized by its physical and chemical properties. A key aspect is its high water solubility and low octanol-water partition coefficient, which dictate its behavior in soil and water systems. canada.ca

Mobility and Persistence: Due to its high solubility in water, 2-imidazolidinone is expected to be highly mobile in soil. industrialchemicals.gov.au However, it is not expected to be persistent in the environment. canada.ca For instance, a risk assessment for a related compound, 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687), indicated an expected half-life in water of less than 182 days. canada.ca The hydrolysis of related hydroxymethylated imidazolidinones, which can release formaldehyde, is also rapid, with half-lives of less than a day being reported. industrialchemicals.gov.au

Bioaccumulation: The potential for bioaccumulation is considered low. This is supported by a very low octanol-water partition coefficient (logKow ≤0) and low predicted bioconcentration factors. canada.ca

Degradation Pathways: The degradation of 2-imidazolidinone in the environment proceeds through several mechanisms. As a metabolite of ETU, its formation is part of a broader degradation chain. Once formed, 2-imidazolidinone itself is subject to further breakdown. In soil, microbial activity degrades it into ethylenediamine and ultimately carbon dioxide. acs.org In water, while stable against hydrolysis, it can be degraded through photolysis. europa.eu The complete mineralization of ETU and its transformation products, including 2-imidazolidinone, has been observed in photocatalytic studies, yielding carbon dioxide, sulfate, and water. researchgate.netresearchgate.net

Ecotoxicity: Based on available data, 2-imidazolidinone and its derivatives generally exhibit low acute toxicity to aquatic organisms. canada.ca Studies on 1-(2-hydroxyethyl)-2-imidazolidinone showed low acute toxicity in fish, aquatic invertebrates, and algae, with median lethal and effective concentrations greater than 100 mg/L. canada.ca

Table 3: Environmental Fate and Ecotoxicity Profile of 2-Imidazolidinone and Related Compounds

This table summarizes key environmental properties based on available research and safety data sheets.

Future Directions and Emerging Research Areas in 2 Imidazolidinone Chemistry

Exploration of Novel Synthetic Routes and Advanced Catalytic Systems

The development of sustainable and efficient synthetic protocols for 2-imidazolidinone and its derivatives is a primary focus of current research. mdpi.com Efforts are directed toward creating more environmentally friendly and atom-economical methods. mdpi.com

Key areas of exploration include:

Advanced Catalytic Systems: Research is increasingly focused on the use of novel catalysts to improve the efficiency and selectivity of 2-imidazolidinone synthesis. nano-ntp.com This includes the development of both metal-based and organocatalytic systems. mdpi.comnano-ntp.com For instance, CeO2 has been shown to be an effective and reusable heterogeneous catalyst for the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate. acs.org The use of phosphazene bases as organocatalysts has also demonstrated high efficiency, with exceptionally short reaction times. acs.org

Sustainable Synthetic Methods: A significant trend is the move towards greener synthetic routes. archivemarketresearch.com This involves the use of less hazardous reagents and milder reaction conditions. nano-ntp.comacs.org The direct synthesis of 2-imidazolidinone from carbon dioxide and ethylenediamine is a promising environmentally benign method, as the only byproduct is water. acs.org

Enantioselective Synthesis: The development of catalytic systems for the enantioselective synthesis of richly decorated 2-imidazolidinones is a major area of interest. mdpi.com Chiral imidazolidinone-based catalysts are being synthesized to induce enantioselective transformations. nano-ntp.comrsc.org For example, the MacMillan catalyst, a chiral imidazolidinone, has been recognized for its significant contributions to organocatalysis. researchgate.net

Table 1: Comparison of Catalytic Systems for 2-Imidazolidinone Synthesis
Catalyst TypeExampleKey AdvantagesReference
HeterogeneousCeO2Reusable, easy separation from reaction mixture. acs.org
OrganocatalystPhosphazene Base (BEMP)High activity, short reaction times, ambient conditions. acs.org
Chiral OrganocatalystMacMillan CatalystEnables enantioselective synthesis. researchgate.netnih.gov

Discovery of Untapped Biological Activities and Identification of New Therapeutic Targets

The 2-imidazolidinone scaffold is a common structural motif in many biologically active compounds and pharmaceuticals. mdpi.comontosight.ai Researchers are actively exploring the untapped biological potential of novel 2-imidazolidinone derivatives. ontosight.ai

Emerging research in this area includes:

Broad-Spectrum Biological Screening: Imidazolidinone derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. ontosight.airesearchgate.netajrconline.orgresearchgate.net Future work will likely involve broader screening of new derivatives against a diverse array of biological targets.

Target Identification: A key challenge and opportunity is the identification of specific molecular targets for bioactive 2-imidazolidinone compounds. ontosight.airesearchgate.net Understanding the mechanism of action is crucial for the development of new therapeutic agents. ontosight.airesearchgate.net

Protein-Protein Interaction (PPI) Modulation: The unique three-dimensional structures of some complex imidazolidinone-containing scaffolds make them promising candidates for modulating challenging drug targets like protein-protein interactions. nih.gov

Table 2: Reported Biological Activities of Imidazolidinone Derivatives
Biological ActivityTherapeutic PotentialReference
AnticancerDevelopment of new cancer therapies. ontosight.airesearchgate.netajrconline.orgresearchgate.net
AntimicrobialTreatment of infectious diseases. ontosight.aiajrconline.orgresearchgate.net
AntiviralDevelopment of new antiviral drugs. ontosight.ai
Anti-inflammatoryTreatment of inflammatory disorders. researchgate.net
AnticonvulsantManagement of seizure disorders. researchgate.netajrconline.orgresearchgate.net

Development of Next-Generation Functional Materials with Tailored 2-Imidazolidinone Moieties

The unique properties of 2-imidazolidinone and its derivatives make them attractive building blocks for the development of novel functional materials. ontosight.ai

Future research directions in materials science include:

High-Performance Polymers: 1,3-Dimethyl-2-imidazolidinone (B1670677) (DMI) is a high-performance polar aprotic solvent with excellent thermal stability. datahorizzonresearch.com Research is focused on developing new polymers and materials that incorporate the 2-imidazolidinone moiety to enhance properties for specific applications. archivemarketresearch.comuwo.ca This includes the synthesis of self-immolative polymers that can depolymerize in a controlled manner. annualreviews.org

Specialty Chemicals for Electronics: The growing electronics industry requires specialty solvents for advanced semiconductor and display manufacturing processes. datahorizzonresearch.com DMI is positioned as an essential component in these applications. datahorizzonresearch.com

Advanced Materials for Emerging Technologies: There is a growing interest in the use of DMI in the creation of new materials for high-tech industries. archivemarketresearch.com The National Institute of Standards and Technology has allocated significant funding for advanced materials research, which includes the development of specialty chemicals like DMI. datahorizzonresearch.com

Table 3: Applications of 2-Imidazolidinone-Based Materials
Application AreaSpecific UseKey PropertiesReference
PharmaceuticalsHigh-performance solvent, reaction media.High polarity, thermal stability. datahorizzonresearch.com
ElectronicsSpecialty solvent for manufacturing.Low volatility, high dissolving power. datahorizzonresearch.com
AgrochemicalsSolvent in formulations.High solvency, low toxicity profile. archivemarketresearch.com
Advanced MaterialsComponent in emerging technologies.Tunable properties. archivemarketresearch.com

Integration of Advanced Computational and Experimental Methodologies in Comprehensive 2-Imidazolidinone Research

The integration of computational and experimental approaches is becoming increasingly crucial for accelerating research and development in 2-imidazolidinone chemistry. purdue.edumdpi.comnih.gov

Key aspects of this integrated approach include:

Computational Modeling and Simulation: Advanced computational methods, including Density Functional Theory (DFT) calculations, are being used to gain insights into reaction mechanisms, predict the properties of new derivatives, and guide the design of more effective catalysts. nano-ntp.comacs.orgmdpi.com

Structure-Based Drug Design: Computational tools are employed to model the interaction of 2-imidazolidinone derivatives with biological targets, aiding in the design of more potent and selective therapeutic agents. mdpi.comnih.gov

High-Throughput Screening: The combination of computational screening with high-throughput experimental validation allows for the rapid exploration of large chemical spaces to identify promising new compounds. nih.govmdpi.com This integrated workflow enhances the efficiency of discovering novel bioactive molecules and functional materials. mdpi.com

The synergy between advanced computational modeling and experimental validation is expected to drive significant progress in all areas of 2-imidazolidinone research, from fundamental synthesis to the development of new applications. purdue.edumdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-imidazolidone, and how can researchers optimize reaction yields?

  • Methodological Answer : this compound is primarily synthesized via condensation of ethylenediamine with carbonyl-containing reagents. A high-yield route (91%) involves reacting ethylenediamine with dimethyl carbonate under controlled temperature (60–80°C) and catalytic conditions . Lower-yield methods (e.g., 49% via direct urea cyclization) highlight the need for optimization through solvent selection (e.g., ethanol vs. water) and catalyst screening (e.g., acidic or basic conditions) . Researchers should prioritize purity validation using elemental analysis and spectroscopic techniques (¹H/¹³C NMR) to confirm product identity .

Q. How should this compound be characterized to ensure structural fidelity in academic research?

  • Methodological Answer : Key characterization steps include:

  • Melting point analysis : 129–132°C (deviations may indicate impurities) .
  • Spectroscopy : ¹H NMR (δ ~3.3 ppm for methylene protons adjacent to carbonyl) and FTIR (strong C=O stretch ~1680 cm⁻¹) .
  • Chromatography : HPLC or GC-MS to assess purity (>99%) and detect byproducts like unreacted ethylenediamine .
  • Elemental analysis : Theoretical C: 40.91%, H: 6.82%, N: 31.81% (C₃H₆N₂O) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : In airtight containers, away from oxidizing agents and moisture, at room temperature .
  • Exposure control : Use fume hoods for powder handling; wear nitrile gloves and safety goggles .
  • Emergency measures : Immediate rinsing with water for skin/eye contact; consult SDS Section 1.3 for region-specific emergency numbers .

Advanced Research Questions

Q. How do metal-ligand coordination dynamics in this compound complexes influence energetic material performance?

  • Methodological Answer : this compound (2-IMTO) forms 0D-structured energetic coordination compounds (ECCs) with transition metals. For example:

  • Cu(2-IMTO)₄(ClO₄)₂ (ECCs-1): Ligand-to-ClO₄⁻ ratio of 2:1 enhances hydrogen bonding, reducing sensitivity while maintaining detonation velocity .
  • Co(2-IMTO)₆(ClO₄)₂ (ECCs-2): Higher ligand density increases thermal stability (TGA decomposition >250°C) but may compromise energy density .
  • Experimental design : Vary metal ions (Cu²⁺ vs. Co²⁺) and ligand ratios during synthesis, then evaluate sensitivity via impact/friction tests and DSC .

Q. What strategies resolve contradictions in reported hydrogen-bonding effects of this compound in supramolecular systems?

  • Methodological Answer : Discrepancies arise from solvent polarity and crystallization conditions. For reproducible results:

  • Solvent screening : Use low-polarity solvents (e.g., ethyl acetate) to favor intramolecular H-bonding, vs. polar solvents (e.g., DMSO) that disrupt networks .
  • Single-crystal XRD : Compare lattice parameters (e.g., ECCs-1 vs. ECCs-2) to quantify H-bond density .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict H-bond strengths and validate experimental trends .

Q. How can researchers address inconsistencies in this compound’s spectral data across studies?

  • Methodological Answer :

  • Standardization : Calibrate instruments using certified reference materials (e.g., AccuStandard P-1224N) .
  • Deuterated solvents : Use D₂O or DMSO-d₆ to avoid solvent interference in NMR .
  • Collaborative validation : Share raw spectral data via repositories (e.g., Zenodo) for cross-lab verification .

Methodological Guidelines

  • Experimental reporting : Follow Beilstein Journal guidelines:
    • Include detailed synthetic procedures (solvents, catalysts, yields) in the main text or supplementary data .
    • For new derivatives, provide FTIR, NMR, and elemental analysis in tabular format .
  • Data interpretation :
    • Use statistical tools (e.g., ANOVA) to assess yield variations across synthetic batches .
    • Cross-reference melting points and spectral data with prior studies to identify anomalies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.